molecular formula C11H10ClNO3S B165832 Benazolin-ethyl CAS No. 25059-80-7

Benazolin-ethyl

Cat. No. B165832
CAS RN: 25059-80-7
M. Wt: 271.72 g/mol
InChI Key: WQRCEBAZAUAUQC-UHFFFAOYSA-N
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Description

Benazolin-ethyl is the ethyl ester of benazolin . It is used as a post-emergence herbicide, generally as a salt or ester, for the control of annual weeds in wheat and oilseed rape . It is not approved for use within the European Union .


Molecular Structure Analysis

The molecular formula of Benazolin-ethyl is C11H10ClNO3S . Its average mass is 271.720 Da and its monoisotopic mass is 271.006989 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Benazolin-ethyl are not detailed in the sources, it’s worth noting that like other herbicides, it undergoes various reactions in the environment. For instance, a study found that the final residues of Benazolin-ethyl in soil and rape seed samples are lower than 0.005 mg/kg at harvest time .


Physical And Chemical Properties Analysis

Benazolin-ethyl is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and water solubility were not available in the sources.

Scientific Research Applications

Soil Residue Analysis

Benazolin-ethyl is studied for its dissipation rate in soil and the terminal residue in crops like rape seed. Research aims to provide guidelines for the scientific and safe use of this herbicide, ensuring that residues do not exceed safe levels .

Environmental Remediation

Strains like Methyloversatilis sp. have shown potential in biodegrading Benazolin-ethyl, which can be significant for environmental remediation efforts, particularly in decontaminating soil and water bodies affected by herbicide residues .

Agricultural Weed Control

As a post-emergence herbicide, Benazolin-ethyl is used in agriculture primarily to control annual broad-leaved weeds. It’s effective against species like black bindweed, chickweed, and cleavers in rape fields .

Impact on Soil Microorganisms

Herbicides like Benazolin-ethyl can impact soil microorganisms, which play a crucial role in soil health and fertility. Research in this field explores the extent of these effects and how to mitigate them .

Physio-chemical and Ultrastructural Effects on Crops

Studies have investigated the effects of Benazolin-ethyl on the physio-chemical properties and ultrastructure of crops at the seedling stage, providing insights into how this herbicide affects plant growth and development .

Water System Persistence

While Benazolin-ethyl is not persistent in soil systems, it may remain in water systems for extended periods. Understanding its behavior in aquatic environments is crucial for assessing its environmental impact .

Mechanism of Action

Target of Action

Benazolin-ethyl is a post-emergence herbicide . Its primary targets are annual broad-leaved weeds . These weeds are detrimental to the growth of crops, and by targeting them, Benazolin-ethyl aids in the healthy growth of crops such as cereals, especially wheat, soybeans, and oilseed rape .

Mode of Action

Benazolin-ethyl operates through a selective, systemic growth-regulation action . It inhibits auxin transport , a crucial process for plant growth and development. By disrupting this process, Benazolin-ethyl prevents the normal growth of the targeted weeds, leading to their eventual death.

Biochemical Pathways

The degradation of Benazolin-ethyl involves several biochemical pathways . The first step is the cleavage of the ester bond to form benazolin. Benazolin is then subjected to demethylation, decomposing into 7-chloro-3-methylbenzo[d]thiazol-2(3H)-one and methanol. The final step forms 2-chloro-6-(methyleneamino)benzenethiol . These transformations allow for the effective breakdown and removal of Benazolin-ethyl from the environment.

Pharmacokinetics

Benazolin-ethyl has a low aqueous solubility and is volatile with a low tendency to leach to groundwater . . These properties influence the bioavailability of Benazolin-ethyl in the environment.

Result of Action

The result of Benazolin-ethyl’s action is the effective control of annual broad-leaved weeds . By inhibiting auxin transport, it disrupts the normal growth processes of these weeds, leading to their death and thus ensuring the healthy growth of crops.

Action Environment

The action of Benazolin-ethyl is influenced by environmental factors. Its volatility and solubility affect its distribution in the environment . It has a high potential to leach to groundwater due to its semi-volatile nature . . These properties influence the efficacy and stability of Benazolin-ethyl in different environments.

Safety and Hazards

Benazolin-ethyl is classified as being toxic to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment, and any spillage should be collected . In case of contact, it’s advised to wash off with soap and plenty of water . If ingested or inhaled, immediate medical assistance should be sought .

properties

IUPAC Name

ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c1-2-16-9(14)6-13-10-7(12)4-3-5-8(10)17-11(13)15/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRCEBAZAUAUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=C2Cl)SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041621
Record name Benazolin-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benazolin-ethyl

CAS RN

25059-80-7
Record name Benazolin-ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25059-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benazolin-ethyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025059807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benazolin-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-chloro-2-oxo-2H-benzothiazole-3-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENAZOLIN-ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN7P8Y6GM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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